
trans-Coniferyl alcohol diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-coniferyl alcohol diacetate is a phenyl acetate that is the diacetate derivative of coniferol. It is a monomethoxybenzene and a member of phenyl acetates. It derives from a coniferol.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Decomposition of Lignin
- trans-Coniferyl alcohol is pivotal in both the biosynthesis and thermal decomposition of lignin. In the context of newsprint burning, it forms a significant portion of methoxyphenols in smoke, indicating its role in the degradation of lignin materials under thermal stress (Kjällstrand & Petersson, 2000).
Synthesis and Analytical Characterization
- The compound has been synthesized on a large scale from ferulic acid, showcasing its potential as an antioxidant and a model compound in lignin chemistry. This synthesis, leading to both coniferyl alcohol and its thiol derivative, is significant for studying sulfur chemistry in technical lignins (Amer et al., 2019).
Role in Wood Formation and Lignification
- Coniferin, a glucoside of trans-coniferyl alcohol, is a major metabolite in conifers and plays a crucial role as a storage precursor for gymnosperm lignin. It is suggested as a biochemical indicator for wood formation in conifers, linking trans-coniferyl alcohol derivatives to the developmental processes of plant lignification (Förster, Pommer, & Savidge, 2000).
Metabolic Profiling and Enzymatic Activity
- Studies on tobacco xylem have revealed the significant contribution of atypical cinnamyl alcohol dehydrogenase (CAD1) to the synthesis of coniferyl alcohol, emphasizing its role in lignin composition and plant structural integrity (Damiani et al., 2005).
Bioconversion and Biotechnological Applications
- Biotechnological advancements have enabled the conversion of eugenol to coniferyl alcohol using engineered Escherichia coli, showcasing the potential for sustainable production of this compound for various applications, including biosynthesis of valuable derivatives (Zhou et al., 2021).
Eigenschaften
Produktname |
trans-Coniferyl alcohol diacetate |
|---|---|
Molekularformel |
C14H16O5 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
[(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C14H16O5/c1-10(15)18-8-4-5-12-6-7-13(19-11(2)16)14(9-12)17-3/h4-7,9H,8H2,1-3H3/b5-4+ |
InChI-Schlüssel |
KCODNVFFXXYJPA-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=O)OC/C=C/C1=CC(=C(C=C1)OC(=O)C)OC |
SMILES |
CC(=O)OCC=CC1=CC(=C(C=C1)OC(=O)C)OC |
Kanonische SMILES |
CC(=O)OCC=CC1=CC(=C(C=C1)OC(=O)C)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



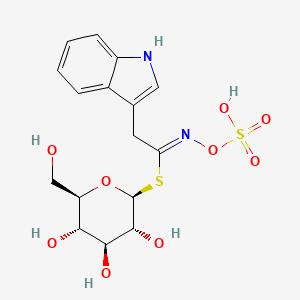
![(2S,3R)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid](/img/structure/B1234705.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234706.png)
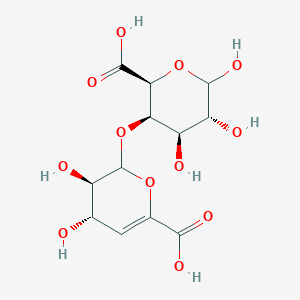

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1234710.png)
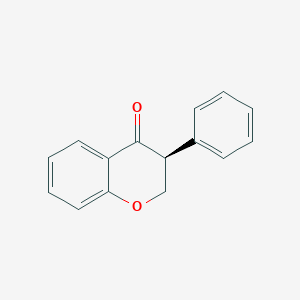
![2-[(3,17-Dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene)amino]oxyacetic acid](/img/structure/B1234713.png)

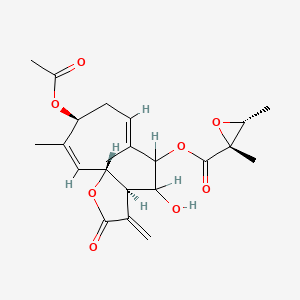
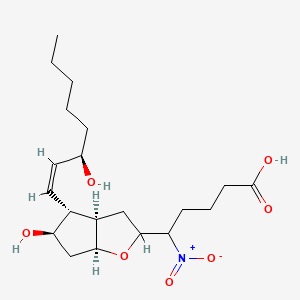
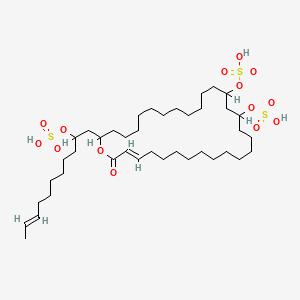

![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)